molecular formula C17H15NO5 B6332485 (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 426828-89-9

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B6332485
CAS RN: 426828-89-9
M. Wt: 313.30 g/mol
InChI Key: BQQAOIGJWZMULI-SOFGYWHQSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as 2E-DNP, is a chemical compound belonging to the class of organic compounds known as phenylpropenes. It is an important intermediate in the synthesis of various drugs, dyes, and other organic compounds. It is also used as a reagent in various analytical and preparative procedures, and as a catalyst in organic reactions.

Scientific Research Applications

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been used in a wide range of scientific research applications, including as an intermediate in the synthesis of drugs and dyes, as a reagent in analytical and preparative procedures, and as a catalyst in organic reactions. It has also been used in studies of chemical reactivity and in the development of new synthetic methods.

Mechanism of Action

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one acts as a nitroalkene-forming agent in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds by nucleophilic addition of the nitro group of the 3-nitrophenol to the double bond of the 3,4-dimethoxyphenol, forming a nitroalkene intermediate. This intermediate is then further reacted with a base to form the desired product.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has not been studied for its biochemical or physiological effects. It is not known to be toxic, but it is recommended that proper safety precautions be taken when handling it.

Advantages and Limitations for Lab Experiments

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful reagent for lab experiments due to its ease of synthesis and availability of starting materials. It is also relatively stable and can be stored for long periods of time. However, its reactivity can vary depending on the reaction conditions, and it can be difficult to control the reaction to obtain the desired product in high yield.

Future Directions

There are several potential future directions for research on (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. These include further studies of its reactivity and the development of new synthetic methods using it as a starting material. It could also be used to synthesize other compounds with potential applications in medicine or other fields. Additionally, further research on its biochemical and physiological effects could provide insights into its potential toxicity.

Synthesis Methods

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be synthesized by a two-step process. First, a reaction between 3,4-dimethoxyphenol and 3-nitrophenol is carried out in the presence of an acid catalyst such as sulfuric acid. The reaction produces a nitroalkene, which is then treated with sodium methoxide or other base to form the desired product. The reaction conditions must be carefully controlled to ensure the desired product is formed in high yield.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-16-9-7-13(11-17(16)23-2)15(19)8-6-12-4-3-5-14(10-12)18(20)21/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQAOIGJWZMULI-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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